5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine
CAS No.: 1343726-87-3
Cat. No.: VC11496678
Molecular Formula: C7H11N3OS
Molecular Weight: 185.25 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1343726-87-3 |
---|---|
Molecular Formula | C7H11N3OS |
Molecular Weight | 185.25 g/mol |
IUPAC Name | 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-2-1-3-11-4-5/h5H,1-4H2,(H2,8,10) |
Standard InChI Key | WRBRUNMRAOEYOT-UHFFFAOYSA-N |
Canonical SMILES | C1CC(COC1)C2=NN=C(S2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-(oxolan-3-yl)-1,3,4-thiadiazol-2-amine combines a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—with a tetrahydrofuran (oxolane) moiety. The amine group at position 2 and the oxolane ring at position 5 contribute to its polarity and solubility profile. Key physicochemical properties are summarized below:
Property | Value |
---|---|
CAS Number | 1250807-26-1 |
Molecular Formula | |
Molecular Weight | 171.22 g/mol |
Hazard Statements (GHS) | H335, H315, H319 |
Precautionary Measures | P264, P280, P305+P351+P338 |
The compound’s planar thiadiazole ring facilitates π-π stacking interactions, while the oxolane substituent enhances metabolic stability compared to simpler alkyl chains . Computational modeling predicts moderate lipophilicity (), suggesting balanced membrane permeability and aqueous solubility .
Synthesis and Manufacturing
A one-pot synthesis strategy for 1,3,4-thiadiazol-2-amine derivatives, as described by recent methodologies, involves the cyclodehydration of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE) . For 5-(oxolan-3-yl)-1,3,4-thiadiazol-2-amine, the reaction likely proceeds via the following steps:
-
Formation of Thiosemicarbazide: Condensation of thiosemicarbazide with tetrahydrofuran-3-carboxylic acid.
-
Cyclodehydration: PPE-mediated cyclization to form the thiadiazole ring, eliminating water.
The reaction mechanism avoids toxic reagents like or , aligning with green chemistry principles . While yields for this specific compound are unreported, analogous syntheses achieve 60–75% efficiency under optimized conditions . Alternative routes may employ thiophosgene or oxidative desulfurization, though these methods pose greater safety risks .
Hazard | Precautionary Measure |
---|---|
Respiratory irritation (H335) | Use respiratory protection |
Skin irritation (H315) | Wear gloves and protective clothing |
Eye irritation (H319) | Use safety goggles |
Handling requires ventilation, closed systems, and emergency eyewash stations . Spills should be contained using inert absorbents and disposed of per hazardous waste protocols.
Applications and Future Directions
The compound’s primary applications lie in drug discovery, serving as a scaffold for antiparasitic or antimicrobial agents. Key research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume